Biphenomycin C
Description
Propriétés
Numéro CAS |
147139-55-7 |
|---|---|
Formule moléculaire |
C32H45N9O11 |
Poids moléculaire |
731.8 g/mol |
Nom IUPAC |
2-[[2-[[14-amino-11-(3-amino-2-hydroxypropyl)-5,7,17-trihydroxy-10,13-dioxo-9,12-diazatricyclo[14.3.1.12,6]henicosa-1(20),2(21),3,5,16,18-hexaene-8-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C32H45N9O11/c33-12-17(43)11-21-29(49)41-25(30(50)38-20(2-1-7-37-32(35)36)28(48)40-22(13-42)31(51)52)26(46)18-9-15(4-6-24(18)45)14-3-5-23(44)16(8-14)10-19(34)27(47)39-21/h3-6,8-9,17,19-22,25-26,42-46H,1-2,7,10-13,33-34H2,(H,38,50)(H,39,47)(H,40,48)(H,41,49)(H,51,52)(H4,35,36,37) |
Clé InChI |
KSORASLRRSMSMP-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)NC(C(=O)NC(C(C2=C(C=CC(=C2)C3=CC1=C(C=C3)O)O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)O)CC(CN)O)N |
SMILES canonique |
C1C(C(=O)NC(C(=O)NC(C(C2=C(C=CC(=C2)C3=CC1=C(C=C3)O)O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)O)CC(CN)O)N |
Synonymes |
biphenomycin C |
Origine du produit |
United States |
Biosynthetic Pathways and Production Enhancement Strategies for Biphenomycin C
Biotechnological Approaches for Modulating Biphenomycin C Production
Targeted Genetic Manipulation and Genomic Mining for Pathway Optimization
The efficient production of natural products like Biphenomycin C often necessitates strategies that go beyond traditional fermentation optimization. Targeted genetic manipulation and genomic mining represent powerful approaches to understand, modify, and enhance the biosynthetic pathways responsible for its synthesis. These methodologies leverage advancements in bioinformatics, molecular biology, and synthetic biology to unlock the full potential of producer organisms, such as Streptomyces species, which are known to harbor diverse biosynthetic gene clusters (BGCs) nih.govjmicrobiol.or.krjmicrobiol.or.kr.
Genomic Mining for Biosynthetic Gene Clusters
Genomic mining is the initial step in identifying the genetic blueprint for Biphenomycin C production. This process involves the computational analysis of an organism's genome to locate and characterize BGCs – contiguous regions of DNA encoding the enzymes and regulatory elements required for the biosynthesis of secondary metabolites jmicrobiol.or.krjmicrobiol.or.krfrontiersin.org. Tools like antiSMASH, BAGEL, and other bioinformatics pipelines are instrumental in this process, allowing researchers to predict the type of metabolite a BGC might produce based on the encoded enzyme domains (e.g., polyketide synthases, non-ribosomal peptide synthetases) nih.govjmicrobiol.or.krjmicrobiol.or.krfrontiersin.org.
The output of genome mining can categorize BGCs into known, novel, or "silent" clusters. Silent BGCs are those that are not expressed under standard laboratory conditions but hold significant potential for discovering new compounds or optimizing the production of known ones through targeted activation strategies jmicrobiol.or.kr. For Biphenomycin C, genomic mining would aim to identify the specific BGC responsible for its peptide-based structure, likely involving non-ribosomal peptide synthetases (NRPS) or related enzymatic machinery, given its classification as a peptide nih.govkrisp.org.za.
Targeted Genetic Manipulation Strategies
Once the relevant BGC and associated genes are identified, targeted genetic manipulation allows for precise alterations to enhance Biphenomycin C yield and production efficiency. Several key strategies are employed:
Gene Knockout and Knock-in: Specific genes within or related to the Biphenomycin C BGC can be selectively inactivated (knockout) or modified. This can include:
Regulatory Genes: Deleting or altering genes encoding repressors can activate silent or low-expressing BGCs. Conversely, overexpressing genes encoding activators can boost expression jmicrobiol.or.krsteel.acbioscipublisher.com.
Tailoring Genes: Genes responsible for post-biosynthetic modifications can be manipulated to alter the final product or to understand their specific roles.
Competing Pathway Genes: Knocking out genes involved in pathways that divert essential precursors away from Biphenomycin C biosynthesis can redirect metabolic flux towards the target compound steel.acbioscipublisher.comnih.govmdpi.com.
Gene Overexpression: Increasing the expression levels of key biosynthetic genes within the Biphenomycin C pathway, often by using stronger promoters or introducing additional gene copies, can directly lead to higher production rates bioscipublisher.comnih.govmaxapress.com.
Heterologous Expression: Transferring the entire Biphenomycin C BGC into a well-characterized and genetically tractable host organism (e.g., E. coli or a different Streptomyces species with optimized cultivation properties) can overcome limitations associated with the native producer strain, such as slow growth or complex regulatory networks steel.acuni-saarland.de.
CRISPR/Cas9 Technology: Advanced gene editing tools like CRISPR/Cas9 offer unparalleled precision in making targeted modifications, enabling efficient gene knockouts, knock-ins, and sequence alterations within the Biphenomycin C BGC or its regulatory elements bioscipublisher.commdpi.combmbreports.organnlabmed.org. This precision minimizes off-target effects and accelerates the engineering process.
Pathway Optimization for Enhanced Yield
The ultimate goal of these genetic manipulations is to optimize the metabolic pathways that supply precursors and drive the biosynthesis of Biphenomycin C. This can involve:
Precursor Supply Enhancement: Engineering central metabolic pathways (e.g., glycolysis, pentose (B10789219) phosphate (B84403) pathway) to increase the availability of amino acids or other building blocks required for Biphenomycin C synthesis steel.acgoogle.com.
Metabolic Flux Redirection: Modifying enzymes or regulatory proteins to channel metabolic intermediates preferentially towards the Biphenomycin C biosynthetic route bioscipublisher.comgoogle.com.
Activation of Silent Clusters: Employing genetic or epigenetic modifications to induce the expression of BGCs that are typically dormant in the native producer, potentially revealing novel Biphenomycin analogs or increasing Biphenomycin C production if it originates from such a cluster jmicrobiol.or.kr.
These integrated approaches of genomic mining and targeted genetic manipulation provide a systematic framework for understanding and enhancing the biosynthesis of Biphenomycin C, paving the way for more efficient and scalable production.
Illustrative Data Table: Genetic Manipulation Strategies for Biphenomycin C Production
| Gene Target Category | Specific Gene/Region (Hypothetical) | Type of Manipulation | Rationale/Mechanism | Expected Impact on Biphenomycin C Yield |
| Biosynthetic Enzyme | BipC_NRPS_Module3 | Overexpression | Increase catalytic rate of a rate-limiting step in the Biphenomycin C peptide assembly. | Significant Increase |
| Regulatory Gene | BipR_Repressor | Gene Knockout (KO) | Remove transcriptional repression of the Biphenomycin C BGC, activating silent genes. | Activation/Increase |
| Regulatory Gene | BipA_Activator | Gene Overexpression (OE) | Enhance transcription initiation of the Biphenomycin C BGC. | Moderate Increase |
| Precursor Supply Pathway | Gene involved in amino acid X synth | Metabolic Engineering | Increase availability of a key amino acid precursor required for Biphenomycin C. | Moderate Increase |
| Competing Pathway | Gene for secondary metabolite Y | Gene Knockout (KO) | Redirect metabolic flux and precursors away from metabolite Y towards Biphenomycin C. | Moderate Increase |
| BGC Transfer | Entire Biphenomycin C BGC | Heterologous Expression | Transfer BGC to a robust host for optimized expression and easier downstream processing. | High Increase (Host Dependent) |
| Post-Biosynthetic Modification | BipM_Tailoring Enzyme | Targeted Mutation/KO | Assess the role of modification on Biphenomycin C activity or yield. | Variable (Yield/Activity Change) |
Mentioned Compounds:
Biphenomycin C
Biphenomycin A
Arginylserine
Structure Activity Relationship Sar Investigations of Biphenomycin C and Its Derivatives
Correlating Structural Modifications with Biological Potency
The biological potency of Biphenomycin C is intricately linked to its complex molecular architecture. SAR studies aim to dissect this relationship by systematically altering different parts of the molecule and observing the resultant changes in antibacterial activity.
Systematic Modification and Truncation Studies on Peptide Backbone and Side Chains
Peptide Backbone Modifications: Strategies such as altering peptide bond linkages, incorporating non-canonical amino acids, or modifying the backbone's flexibility through N-alkylation or cyclization are common approaches slideshare.netnih.govresearchgate.netfrontiersin.org. For Biphenomycin C, modifications to the peptide backbone could involve changes to the linkage between the biphenomycin A core and the arginylserine residue, or alterations to the cyclic structure itself. Studies on related cyclic peptides have shown that altering backbone rigidity or introducing specific amino acid surrogates can significantly impact stability against proteases and modulate target interaction frontiersin.orgresearchgate.netresearchgate.net.
Side Chain Modifications: The side chains of amino acid residues, such as the arginine and serine in Biphenomycin C, play critical roles in molecular recognition and binding to bacterial targets. Systematic substitution of these residues with other amino acids (e.g., replacing arginine with lysine (B10760008) or alanine) or truncating side chains can reveal their specific contributions to potency. For instance, research on other peptide antibiotics has demonstrated that modifications to hydrophobic or charged side chains can either enhance or diminish antibacterial activity, depending on their interaction with the bacterial target researchgate.netfrontiersin.orgresearchgate.net. Studies on biphenomycin B analogues have explored the exchange of the central amino acid to investigate the influence of polar side chains on translation inhibition, highlighting the importance of these residues researchgate.net.
| Modification Type | Example Modification (General Peptide/Biphenomycin Context) | Impact on Potency (General/Hypothetical) |
| Side Chain Substitution | Replacing Arginine with Lysine | May alter charge interactions, potentially affecting binding affinity. |
| Replacing Serine with Alanine | Removal of hydroxyl group may affect hydrogen bonding, potentially reducing potency. | |
| Introducing a hydrophobic residue (e.g., Leucine) | Could enhance membrane interaction or target binding if a hydrophobic pocket is involved. | |
| Peptide Backbone Modification | Cyclization (if linear precursor studied) | Often increases rigidity and stability, potentially enhancing potency. |
| N-alkylation of backbone amide | Can affect conformation and resistance to proteolysis, potentially improving activity. | |
| Truncation | Removal of the C-terminal Serine residue | May lead to loss of activity if the residue is crucial for target binding or overall structure. |
| Shortening of the biphenyl (B1667301) moiety | Could alter binding interactions and overall molecular shape, impacting potency. |
Influence of Stereochemistry on Biological Activity
Stereochemistry, referring to the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity. For peptide antibiotics like Biphenomycin C, which contain chiral centers derived from amino acids, the specific stereoisomer can drastically influence potency and selectivity ijpsr.commdpi.com.
The amino acid residues within Biphenomycin C are likely to possess defined stereochemistry (e.g., L-configuration for naturally occurring amino acids). SAR studies would involve synthesizing derivatives with altered stereochemistry at these centers, such as replacing an L-amino acid with its D-enantiomer. Such changes can significantly affect how the molecule fits into its biological target, such as the bacterial ribosome or cell membrane, potentially leading to a complete loss of activity or altered efficacy researchgate.netmdpi.com. For example, the uptake of some peptide-based drugs is known to be stereospecific, mediated by specific transport systems mdpi.com.
| Structural Feature | Stereoisomer | Impact on Potency (General/Hypothetical) |
| Arginine Residue | L-Arginine | Native stereochemistry, likely contributes to optimal binding. |
| D-Arginine | May result in significantly reduced or absent activity due to altered binding. | |
| Serine Residue | L-Serine | Native stereochemistry, likely contributes to optimal binding. |
| D-Serine | May result in significantly reduced or absent activity due to altered binding. | |
| Chiral Centers in Biphenyl Moiety (if applicable) | Specific configurations | Different configurations could alter the orientation and interaction of the biphenyl group with targets. |
Role of Key Functional Groups and Residues for Efficacy
The arginylserine dipeptide component contributes specific chemical properties. The positively charged side chain of arginine can engage in electrostatic interactions or hydrogen bonding with negatively charged residues on a target, while the hydroxyl group of serine can participate in hydrogen bond formation. Understanding the contribution of each residue's side chain is key. For instance, removing the hydroxyl group of serine or altering the charge of the arginine residue would elucidate their specific roles in target binding and efficacy.
| Structural Feature/Residue | Hypothesized Role in Activity | Impact of Modification (General/Hypothetical) |
| Biphenyl Moiety | Hydrophobic interactions, structural scaffolding, target recognition. | Altering substituents or shortening the linkage could affect binding affinity and specificity. |
| Arginine Residue | Electrostatic interactions, hydrogen bonding, charge contribution. | Substitution with a less basic or neutral residue (e.g., Alanine, Glutamine) could reduce or abolish activity if charge is critical for binding. |
| Serine Residue | Hydrogen bonding, polar interactions. | Substitution with a non-polar residue (e.g., Valine) or removal of the hydroxyl group might decrease activity if hydrogen bonding is essential. |
| Peptide Bonds | Structural integrity, backbone conformation. | Alterations could impact stability and the ability to adopt an active conformation. |
Rational Design Principles for Optimized Biological Profiles
SAR investigations provide the foundational knowledge for the rational design of novel Biphenomycin C derivatives with improved biological profiles. By understanding which structural features enhance potency, selectivity, and stability, medicinal chemists can strategically modify the parent molecule.
Principles of rational design would involve:
Targeted Modifications: Based on SAR data, specific amino acid residues or functional groups identified as critical for activity can be systematically modified. For example, if a particular hydrophobic interaction is found to be crucial, analogs with varied hydrophobic side chains at that position might be synthesized.
Conformational Control: Incorporating structural constraints, such as cyclization or the introduction of specific amino acid surrogates that restrict backbone rotation, can lock the molecule into a more biologically active conformation, potentially increasing potency and reducing off-target effects frontiersin.org.
Enhancing Stability: Modifications aimed at increasing resistance to enzymatic degradation (e.g., by replacing labile amino acids or altering the backbone) can lead to improved pharmacokinetic properties and prolonged therapeutic action.
Leveraging Synthetic Chemistry: Advanced synthetic methodologies, such as cross-coupling reactions (e.g., Suzuki coupling for biaryl formation) or solid-phase peptide synthesis, enable the precise construction of designed analogs with specific modifications researchgate.netmdpi.com.
By iteratively applying these principles, guided by ongoing SAR studies, researchers can develop Biphenomycin C derivatives with superior antibacterial efficacy and potentially broader therapeutic applications.
Computational Research and Modeling in Biphenomycin C Studies
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. nih.gov This method provides detailed insights into the conformational changes and flexibility of molecules, which are crucial for their biological function and interaction with other molecules. nih.gov
Ligand-Target Interaction Dynamics and Stability Analysis
While no specific MD simulation studies on Biphenomycin C's ligand-target interactions are documented, this technique is fundamental in drug discovery for analyzing how a ligand (a potential drug molecule) binds to its protein target. MD simulations can reveal the stability of the ligand-protein complex, identifying key interactions such as hydrogen bonds and hydrophobic contacts that maintain the bound state. researchgate.net For instance, studies on other protein-ligand complexes have used MD simulations to observe that the binding poses of ligands can remain stable over simulation times extending to microseconds, confirming a strong interaction with the target protein. researchgate.net These simulations can also predict the unbinding kinetics of a ligand, which is a critical factor for its efficacy. nih.gov Understanding the dynamics of these interactions is crucial for designing molecules with improved binding affinity and specificity. nih.gov
Conformational Sampling and Structural Flexibility Studies
Conformational sampling is the exploration of the different three-dimensional shapes a molecule can adopt. ethz.ch For flexible molecules like peptides, understanding their conformational landscape is essential. ethz.chexaly.com Although Biphenomycin C has not been the subject of such a study, research on the related compound Biphenomycin A has utilized techniques like 2D NMR spectroscopy combined with constrained molecular dynamics to determine its three-dimensional structure and conformational preferences in solution. researchgate.netacs.org Protein flexibility is also a key determinant in drug design, as even minor conformational changes can significantly affect how a ligand binds. mdpi.com MD simulations provide the necessary information on the dynamic nature of a target, which is vital for designing ligands that can effectively bind to dynamic sites. mdpi.com
Ab Initio Molecular Dynamics Applications
Ab initio molecular dynamics (AIMD) is a method that uses quantum mechanics (first principles) to calculate the forces on atoms, providing a highly accurate description of chemical reactions, including bond breaking and formation. mdpi.comresearchgate.net This technique is computationally intensive and typically used for smaller systems or shorter timescales. nih.gov There are no published AIMD studies involving Biphenomycin C. Generally, AIMD is employed to understand reaction mechanisms in detail, such as the tribochemical reactions of lubricant additives or the complex catalytic steps in industrial processes like the Wacker process. researchgate.netrsc.org In drug discovery, its application can help in understanding the precise electronic interactions that govern ligand binding and enzymatic reactions. diva-portal.orgaps.org
Molecular Docking and Virtual Screening Methodologies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used in virtual screening, a process where large libraries of chemical compounds are computationally screened against a protein target to identify potential drug candidates. diva-portal.org No specific molecular docking or virtual screening studies have been published for Biphenomycin C.
The process typically involves preparing the 3D structures of the target protein and the library of ligands. mdpi.com Docking software, such as AutoDock Vina, then calculates the binding energy for numerous possible poses of each ligand in the protein's active site. mdpi.comijper.org The compounds with the best (lowest) binding energies are selected as "hits" for further experimental testing. mdpi.com This methodology significantly accelerates the initial phase of drug discovery by narrowing down the number of compounds that need to be synthesized and tested in the lab. diva-portal.org
Application of Artificial Intelligence and Machine Learning in Compound Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by rapidly analyzing vast datasets to predict molecular properties, identify new drug candidates, and even design novel molecules. mdpi.commednexus.org While AI has not been specifically applied to discover or analyze Biphenomycin C, its potential in pharmaceutical innovation is vast.
AI models, particularly deep neural networks, can be trained on large chemical libraries to predict a compound's bioactivity, toxicity, and other physicochemical properties without the need for physical experiments. mdpi.commednexus.orgnih.gov These models can screen millions of compounds in days, a task that would be prohibitively expensive and time-consuming using traditional methods. nih.gov AI is also used for de novo drug design, where algorithms generate entirely new chemical structures predicted to have high affinity and selectivity for a specific biological target. nih.govpremierscience.com
Future Directions and Advanced Research Perspectives
Integration of Omics Technologies (Proteomics, Metabolomics) for Comprehensive Understanding
The intricate biosynthesis of Biphenomycin C, notably its production via a cooperative mechanism involving Streptomyces griseorubiginosus and Pseudomonas maltophilia frontiersin.orgsteel.acmedkoo.comnih.govfrontiersin.orgresearchgate.netresearchgate.netoup.comjst.go.jp, offers a rich landscape for omics-based studies.
Proteomics: Proteomic analysis of the coculture system could identify the specific enzymes produced by each organism that are critical for Biphenomycin C precursor synthesis and its subsequent conversion to Biphenomycin A. This would involve comparing protein expression profiles under monoculture versus coculture conditions for both S. griseorubiginosus and P. maltophilia. Such data could reveal novel enzymatic activities or regulatory proteins involved in the pathway, potentially uncovering previously uncharacterized biocatalysts. Understanding the proteome of S. griseorubiginosus during Biphenomycin C production could also shed light on the regulation of its secondary metabolite biosynthetic gene clusters (smBGCs) nih.govoup.com.
Metabolomics: A comprehensive metabolomic profiling of the coculture supernatant and intracellular extracts could map the complete metabolic flux leading to Biphenomycin C and its downstream products. This would include identifying intermediate metabolites, understanding precursor supply, and characterizing any signaling molecules exchanged between the microbial partners that trigger or regulate Biphenomycin C biosynthesis. Metabolomics can also help in identifying potential byproducts or alternative metabolic routes, providing a holistic view of the biochemical network steel.acoup.com. Furthermore, if Biphenomycin C shares a mechanism of action with related compounds like Odilorhabdins, which inhibit bacterial protein synthesis frontiersin.orgresearchgate.netnih.gov, metabolomic studies could investigate its impact on cellular metabolic pathways in target bacteria.
Development of Novel Methodologies for Biosynthesis and Mechanism Elucidation
The current understanding of Biphenomycin C production relies heavily on coculture strategies, highlighting opportunities for developing more controlled and efficient methodologies.
Biosynthesis Elucidation:
Genetic Basis of Coculture Dependence: Identifying the specific genes and enzymes responsible for Biphenomycin C synthesis in S. griseorubiginosus and the conversion enzymes in P. maltophilia is a critical next step. This could involve comparative genomics, transcriptomics, and gene knockout studies in both organisms. The goal would be to pinpoint the smBGCs responsible for Biphenomycin C production in Streptomyces and the specific enzymatic machinery in Pseudomonas that facilitates the transformation.
Heterologous Expression and Metabolic Engineering: A significant advancement would be to reconstitute the entire Biphenomycin C biosynthetic pathway in a single, well-characterized host organism, such as E. coli or a more amenable Streptomyces species. This would involve identifying and cloning the relevant smBGCs and converting enzymes, followed by heterologous expression and optimization through metabolic engineering. Such an approach could overcome the limitations of coculture systems, enabling higher yields and more predictable production. Efforts could also focus on activating cryptic smBGCs related to Biphenomycin C production through genetic manipulation or environmental stimuli, as is common in Streptomyces research steel.acnih.govoup.com.
Mechanism of Action Elucidation: While related Odilorhabdins are known to inhibit bacterial protein synthesis frontiersin.orgresearchgate.netnih.gov, the precise molecular target and mechanism of Biphenomycin C itself warrant detailed investigation. Advanced biochemical assays, structural biology techniques (e.g., cryo-electron microscopy to visualize ribosome-Biphenomycin C interactions), and genetic screens for resistance could provide definitive insights into its mode of action. Understanding if Biphenomycin C targets the same ribosomal site as Odilorhabdins or exhibits a distinct mechanism is crucial for its potential development.
Exploration of Hybrid Biosynthesis and Chemoenzymatic Synthetic Routes
Given the complexity of natural product biosynthesis and chemical synthesis, hybrid approaches offer promising strategies for accessing Biphenomycin C and its analogs.
Hybrid Biosynthesis: This approach could involve engineering the Streptomyces producer strain to express heterologous enzymes that modify the Biphenomycin C pathway or incorporate novel building blocks. Alternatively, parts of the Biphenomycin C molecule could be synthesized chemically and then elaborated using enzymatic transformations from the natural biosynthetic machinery, or vice versa. For instance, if specific enzymatic steps in the conversion by P. maltophilia are rate-limiting or difficult to replicate chemically, enzymes from this bacterium could be heterologously expressed and optimized.
Chemoenzymatic Synthesis: For challenging structural motifs within Biphenomycin C, or for creating diverse analogs for structure-activity relationship (SAR) studies, chemoenzymatic synthesis is a powerful tool. This could involve using isolated enzymes from the Biphenomycin C biosynthetic pathway or engineered variants to perform specific chemical transformations on synthetic intermediates. For example, if a particular glycosylation, cyclization, or oxidation step is difficult to achieve synthetically, enzymes known to perform such reactions could be employed. The total synthesis of related complex peptides like Odilorhabdins has demonstrated the feasibility of synthesizing non-standard amino acids and assembling complex structures nih.gov, providing a foundation for similar efforts with Biphenomycin C.
Interdisciplinary Approaches in Natural Product Chemistry and Drug Design
The potential of Biphenomycin C as a lead compound for novel therapeutics necessitates an interdisciplinary approach, integrating expertise from various fields.
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of Biphenomycin C analogs with systematic modifications to its structure is essential for understanding SAR. This would involve exploring variations in its peptide backbone, side chains, and any unique chemical features. Computational chemistry and molecular modeling can guide the design of these analogs by predicting their binding affinity to potential targets and their pharmacokinetic properties.
Drug Design and Development: As an antibacterial agent precursor, Biphenomycin C or its derivatives could be explored for activity against antibiotic-resistant pathogens, a critical unmet medical need frontiersin.orgresearchgate.netnih.gov. Integrating Biphenomycin C into drug discovery pipelines would involve high-throughput screening of analogs, optimizing ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties, and evaluating efficacy in preclinical models. Collaboration between natural product chemists, synthetic organic chemists, microbiologists, and pharmacologists would be vital for translating the potential of Biphenomycin C into a viable therapeutic strategy. Furthermore, exploring synergistic effects when combined with existing antibiotics could offer new treatment paradigms for multidrug-resistant infections.
Compound Name Index
Biphenomycin A
Biphenomycin B
Biphenomycin C
Odilorhabdins (ODLs)
NOSO-502
NOSO-95A
NOSO-95B
NOSO-95C
Q & A
Q. What are the established synthetic pathways for Biphenomycin C, and how can researchers validate their experimental reproducibility?
- Methodological Answer : Biphenomycin C synthesis often involves palladium-catalyzed cross-coupling reactions, as demonstrated in protocols adapted from Biphenomycin B synthesis (e.g., using (L7)PdCl₂ catalysts and toluene/H₂O solvent systems under microwave heating) . To validate reproducibility, researchers should:
- Include detailed reaction conditions (e.g., temperature, solvent ratios, catalyst loading) in supplementary materials .
- Compare NMR and mass spectrometry data with literature values for purity and structural confirmation .
- Replicate minor variations (e.g., alternative ligands or bases) to assess robustness.
Q. How should researchers design experiments to characterize Biphenomycin C’s physicochemical properties?
- Methodological Answer : Key steps include:
- Solubility testing : Use standardized solvents (DMSO, ethanol, water) with concentrations reported in mg/mL.
- Stability assays : Monitor degradation under varying pH, temperature, and light exposure using HPLC .
- Spectroscopic analysis : Assign peaks in ¹H/¹³C NMR spectra by cross-referencing with Biphenomycin B analogs and computational modeling (e.g., DFT calculations) .
- Purity validation : Report melting points and chromatographic retention times alongside known standards .
Q. What are the best practices for citing prior studies on Biphenomycin C in a literature review?
- Methodological Answer :
- Prioritize primary sources (e.g., peer-reviewed journals) over reviews or patents.
- Use databases like PubMed or SciFinder to identify foundational papers on its biosynthesis and bioactivity .
- Avoid citing unreliable sources (e.g., ) and verify claims through experimental replication where feasible .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for Biphenomycin C across studies?
- Methodological Answer : Contradictions may arise from variations in:
- Assay conditions (e.g., bacterial strains, incubation times). Compare MIC values under standardized CLSI guidelines .
- Compound purity : Re-test samples from conflicting studies using identical HPLC/MS protocols .
- Statistical analysis : Apply meta-analysis tools to aggregate data and identify outliers or confounding variables (e.g., solvent toxicity in cell-based assays) .
Q. What experimental strategies optimize the yield of Biphenomycin C in multi-step syntheses?
- Methodological Answer :
- Catalyst screening : Test phosphine ligands (e.g., SPhos, XPhos) to improve coupling efficiency .
- Reaction monitoring : Use in-situ FTIR or LC-MS to detect intermediates and adjust stoichiometry dynamically.
- Scale-up protocols : Address solubility limitations by optimizing solvent mixtures (e.g., THF/water gradients) and purification steps (e.g., flash chromatography vs. recrystallization) .
Q. How can researchers design mechanistic studies to elucidate Biphenomycin C’s mode of action against resistant pathogens?
- Methodological Answer :
- Target identification : Use pull-down assays with biotinylated Biphenomycin C derivatives and proteomic analysis .
- Resistance profiling : Compare genomic data from susceptible vs. resistant strains to identify mutation hotspots (e.g., RNA polymerase β-subunit mutations) .
- Time-kill assays : Quantify bactericidal activity at sub-MIC concentrations to distinguish static vs. cidal effects .
Q. What methodologies are critical for assessing Biphenomycin C’s in vivo toxicity and pharmacokinetics?
- Methodological Answer :
- Animal models : Use murine infection models with dose-ranging studies (e.g., 10–100 mg/kg) and monitor organ histopathology .
- Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and tissue distribution via LC-MS/MS .
- Metabolite identification : Incubate Biphenomycin C with liver microsomes and characterize degradation products .
Data Presentation and Analysis
Q. How should researchers present conflicting spectral data for Biphenomycin C in supplementary materials?
- Methodological Answer :
- Include raw NMR/MS files in accessible formats (e.g., JCAMP-DX for NMR) .
- Annotate discrepancies (e.g., solvent-induced peak shifts) in tables comparing observed vs. literature values .
- Provide statistical confidence intervals for key measurements (e.g., ±0.1 ppm for ¹³C NMR) .
Q. What statistical approaches are recommended for analyzing dose-response relationships in Biphenomycin C bioassays?
- Methodological Answer :
- Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression tools (GraphPad Prism, R).
- Report IC₅₀/EC₅₀ values with 95% confidence intervals and assess goodness-of-fit (R² > 0.95) .
- Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare multiple experimental groups .
Ethical and Reproducibility Considerations
Q. How can researchers ensure their Biphenomycin C studies meet reproducibility standards for publication?
- Methodological Answer :
- Deposit synthetic protocols in repositories like Protocols.io with DOI links .
- Share characterized samples with independent labs for cross-validation .
- Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by uploading raw data to public repositories (e.g., Zenodo) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
